molecular formula C16H13Cl2N3O3S2 B2651852 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1203380-34-0

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2651852
CAS No.: 1203380-34-0
M. Wt: 430.32
InChI Key: VGGIDGCIDFAAGK-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating a dichlorothiophene moiety linked to a thiazole ring, which is further connected via a urea linkage to a 2,3-dimethoxyphenyl group. The presence of these distinct pharmacophores suggests potential for diverse biological activity. Compounds with thiazole and urea functional groups are frequently investigated for their enzyme inhibitory properties . Furthermore, the dichlorothiophene segment is a structure of note in pharmaceutical research, with analogs being explored for their anti-infective potential, including against conditions like tuberculosis . Researchers can leverage this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for developing novel protease or kinase inhibitors. It may also serve as a valuable candidate in high-throughput screening assays to identify new therapeutic leads for various diseases. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct thorough safety assessments before handling.

Properties

IUPAC Name

1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S2/c1-23-11-5-3-4-9(13(11)24-2)19-15(22)21-16-20-10(7-25-16)8-6-12(17)26-14(8)18/h3-7H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGIDGCIDFAAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dichlorothiophene Moiety: The dichlorothiophene group can be introduced via halogenation reactions using reagents like chlorine or bromine.

    Coupling with Urea Derivative: The final step involves coupling the thiazole-dichlorothiophene intermediate with a urea derivative under suitable conditions, such as the presence of a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways or metabolic pathways affected by the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the urea and thiazole moieties significantly influence molecular weight, solubility, and bioactivity. For example:

  • Methoxy groups (e.g., 2,3-dimethoxyphenyl in the target compound): Improve solubility due to polarity, as seen in compound 11l (3-methoxyphenyl, ESI-MS 496.3 Da ).
  • Trifluoromethyl groups (e.g., compound 11m ): Contribute to high molecular weight (602.2 Da) and metabolic stability but may introduce steric hindrance.

The target compound’s dichlorothiophene-thiazole core likely results in a molecular weight between 500–550 Da, comparable to derivatives in . Its dimethoxyphenyl group may balance solubility and lipophilicity better than purely halogenated analogs.

Structural Variations in Heterocyclic Cores

  • Thiazole vs. The target’s thiazole core may offer greater conformational flexibility.
  • Piperazine-containing analogs ( ): Derivatives like 11a–11o incorporate piperazine-linked hydrazinyl groups, enhancing solubility and hydrogen-bonding capacity. The absence of piperazine in the target compound may reduce solubility but simplify synthesis.

Data Table: Key Comparative Metrics

Compound ID/Name Substituents (Urea/Thiazole) Molecular Weight (ESI-MS [M+H]+) Yield (%) Notable Features
11b ( ) 3,5-Dichlorophenyl/Piperazinyl 534.2 83.7 High lipophilicity
11l ( ) 3-Methoxyphenyl/Piperazinyl 496.3 85.2 Enhanced solubility
3d ( ) 3,5-bis(Trifluoromethyl)phenyl 788.3 70.1 Bulky, high molecular weight
4-Chlorophenyl/Thiadiazole ~450 (estimated) N/A Thiadiazole core
Target Compound 2,3-Dimethoxyphenyl/Dichlorothiophene ~520 (estimated) N/A Balanced solubility/potency

Biological Activity

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11Cl2N3O2SC_{11}H_{11}Cl_2N_3O_2S with a molecular weight of 352.3 g/mol. The compound features a thiazole ring, a dichlorothiophene moiety, and a dimethoxyphenyl group, which contribute to its diverse biological interactions.

Property Value
Molecular FormulaC₁₁H₁₁Cl₂N₃O₂S
Molecular Weight352.3 g/mol
CAS Number1207015-12-0

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Properties : Some derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : The presence of thiophene and thiazole rings is associated with enhanced antimicrobial properties.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Urea Transporters : Similar compounds have been studied for their ability to inhibit kidney urea transporters (UT-A1 and UT-B), which are crucial for maintaining nitrogen balance in the body .
  • Cell Signaling Modulation : The structural features may allow it to modulate signaling pathways related to inflammation and cell growth.

Case Studies

  • Anticancer Activity in vitro :
    • A study demonstrated that derivatives of the compound inhibited the growth of breast cancer cells with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Testing :
    • In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the thiazole and phenyl groups can significantly affect biological activity:

Modification Effect on Activity
Substitution on thiazole ringEnhances anticancer activity
Alteration in methoxy groupsModulates enzyme inhibition
Chlorine substitution on thiopheneIncreases antimicrobial potency

Q & A

Advanced Research Question

  • Molecular docking : Simulate interactions with targets like kinase enzymes (e.g., EGFR) to identify critical binding residues. The dichlorothiophene group may occupy hydrophobic pockets, while the urea forms hydrogen bonds .
  • QSAR studies : Corrogate substituent effects (e.g., Cl vs. OCH3_3) on logP and bioavailability using software like Schrödinger or MOE .
  • ADMET prediction : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity risks from thiophene metabolites .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Process safety : Control exothermic reactions during thiazole formation using flow reactors .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics .
  • Batch consistency : Implement in-line FTIR for real-time monitoring of urea coupling efficiency .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets .
  • CRISPR screening : Identify synthetic lethal genes in knockout libraries to uncover off-target effects .
  • Transcriptomics : RNA-seq to map downstream signaling pathways (e.g., apoptosis or inflammation) .

What structural analogs of this compound have been reported, and how do their activities compare?

Basic Research Question

Analog Structural Differences Key Activity Differences
1-(4-(3-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea Chlorine position on thiophene10-fold lower kinase inhibition due to reduced electron-withdrawing effects
1-(4-(Thiophen-3-yl)thiazol-2-yl)-3-(2,3-dihydroxyphenyl)urea Replacement of Cl with H and OCH3_3 with OHIncreased solubility but reduced metabolic stability

What theoretical frameworks are most relevant for studying this compound’s bioactivity?

Advanced Research Question

  • Enzyme inhibition kinetics : Apply Michaelis-Menten models to quantify inhibition constants (Ki_i) for target enzymes .
  • Pharmacophore modeling : Map essential features (e.g., urea hydrogen bond donors, aromatic π-systems) for activity .
  • Network pharmacology : Integrate omics data to predict polypharmacology effects .

How can researchers address solubility limitations in in vivo studies?

Advanced Research Question

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .
  • Nanocarriers : Use liposomal encapsulation or PEGylation to improve bioavailability .
  • Co-solvent systems : Optimize DMSO/saline ratios for intravenous administration without precipitation .

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